Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C14H11NO4S It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl sulfonyl group attached to the amino group of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Methyl 2-{[(2-aminophenyl)sulfonyl]amino}benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 2-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid
Scientific Research Applications
Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate
- Methyl 2-{[(2-methoxyphenyl)sulfonyl]amino}benzoate
- Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}benzoate
Uniqueness
Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical and biological properties. This group can participate in specific chemical reactions, such as reduction and nucleophilic substitution, and may confer unique biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H12N2O6S |
---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
methyl 2-[(2-nitrophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)10-6-2-3-7-11(10)15-23(20,21)13-9-5-4-8-12(13)16(18)19/h2-9,15H,1H3 |
InChI Key |
UDDYYKOGDMOYDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.